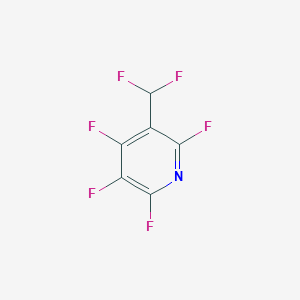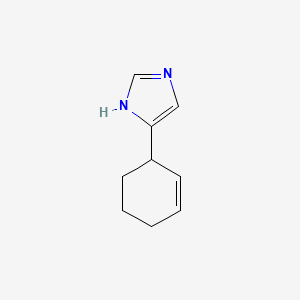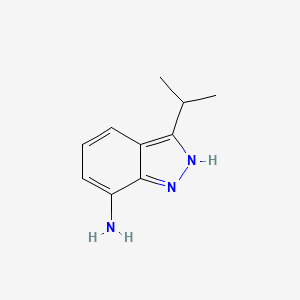
4-Amino-6-(ethoxycarbonyl)picolinicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(ethoxycarbonyl)picolinic acid is a derivative of picolinic acid, a compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features an amino group at the 4-position and an ethoxycarbonyl group at the 6-position on the picolinic acid skeleton, making it a unique molecule with potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-(ethoxycarbonyl)picolinic acid typically involves the functionalization of picolinic acid derivatives. One common method includes the introduction of the ethoxycarbonyl group via esterification, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability. The choice of reagents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions: 4-Amino-6-(ethoxycarbonyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethoxycarbonyl group can be reduced to yield corresponding alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or sulfonates can be used for substitution reactions.
Major Products Formed:
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential role in biological systems, including enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-amino-6-(ethoxycarbonyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxycarbonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Picolinic Acid: The parent compound, known for its role in metal chelation and biological activity.
4-Amino-2-picolinic Acid: Similar structure but lacks the ethoxycarbonyl group, leading to different chemical properties and applications.
6-Ethoxycarbonyl-2-picolinic Acid:
Uniqueness: 4-Amino-6-(ethoxycarbonyl)picolinic acid is unique due to the presence of both the amino and ethoxycarbonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
4-amino-6-ethoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(14)7-4-5(10)3-6(11-7)8(12)13/h3-4H,2H2,1H3,(H2,10,11)(H,12,13) |
InChIキー |
AONWPYOCMCPQGQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


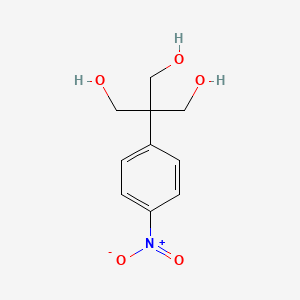

![2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B13116129.png)
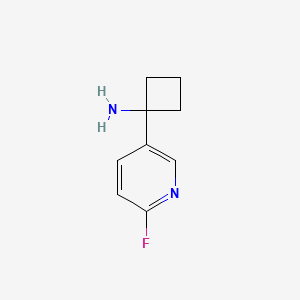
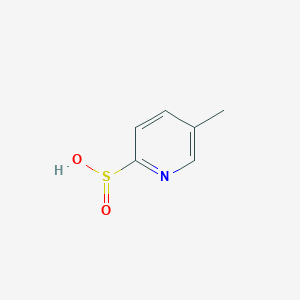
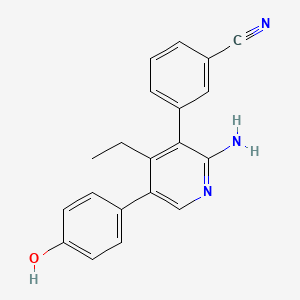

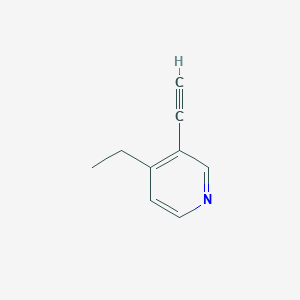
![1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13116162.png)
![3-(4-Methylphenyl)-2-[(3-methylphenyl)methyl]-2H-indazole](/img/structure/B13116169.png)
